(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride
Brand Name: Vulcanchem
CAS No.: 30033-29-5
VCID: VC0129735
InChI: InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1
SMILES: C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl
Molecular Formula: C₉H₁₀ClNO₄
Molecular Weight: 231.63

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

CAS No.: 30033-29-5

Cat. No.: VC0129735

Molecular Formula: C₉H₁₀ClNO₄

Molecular Weight: 231.63

* For research use only. Not for human or veterinary use.

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride - 30033-29-5

Specification

CAS No. 30033-29-5
Molecular Formula C₉H₁₀ClNO₄
Molecular Weight 231.63
IUPAC Name (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride
Standard InChI InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1
SMILES C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl

Introduction

Chemical Identity and Classification

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is a compound that belongs to the broader family of hydroxycoumarins. These compounds are derivatives of coumarin (2H-1-benzopyran-2-one) with hydroxyl group substitutions and are known for their diverse pharmacological properties. The "hydrochloride" designation indicates that this particular molecule exists as the hydrochloride salt form of the parent compound, (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one.

This specific compound features a chiral center at the 3-position with an (S) absolute configuration, which is an important structural characteristic that likely influences its biological interactions and potential applications. The presence of multiple functional groups—including amino, hydroxyl, and lactone moieties—contributes to its chemical reactivity and biological significance.

The compound is primarily classified for research use only, with specific restrictions against human or veterinary applications as indicated by the manufacturer. This classification reflects its current status as a research chemical rather than an approved therapeutic agent.

Structural Characteristics

Molecular Structure

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride possesses a heterocyclic structure based on the 3,4-dihydrocoumarin (chroman-2-one) scaffold. The molecular structure includes a benzene ring fused with a dihydropyrone ring, creating the characteristic coumarin nucleus. Specifically, the molecule contains:

  • A benzene ring with two adjacent hydroxyl groups at positions 6 and 7

  • A dihydropyrone ring with a carbonyl group at position 2

  • An amino group at position 3 with (S) stereochemistry

  • A hydrochloride counter-ion

This structural arrangement contributes to the compound's physical and chemical properties, including its solubility profile and potential for hydrogen bonding interactions.

Chemical Representation

The compound can be represented through various chemical notations, which are essential for its proper identification and reference in scientific literature. The standard chemical representations include:

Representation TypeNotation
SMILESC1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl
Standard InChIInChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1
InChIKeyYVQRYXRJOZIZND-JEDNCBNOSA-N

The stereochemistry at position 3 is explicitly represented in these notations, particularly in the InChI string where "/t5-;" indicates the (S) configuration .

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride determine its behavior in various environments, including biological systems. The following table summarizes its fundamental properties:

PropertyValue
Molecular FormulaC9H10ClNO4
Molecular Weight231.63 g/mol
Exact Mass231.0298355 Da
Monoisotopic Mass231.0298355 Da
Physical StateSolid (presumed based on similar compounds)
ColorNot specified in available data

These basic properties provide essential information for researchers working with this compound, particularly for analytical purposes and experimental design .

Structural Properties

The structural properties of the compound influence its interactions with biological targets and other molecules:

PropertyValue
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5
Rotatable Bond Count0

The significant number of hydrogen bond donors and acceptors suggests that the compound can engage in multiple hydrogen bonding interactions, which might be relevant for its potential biological activities. The absence of rotatable bonds indicates a relatively rigid structure, which could contribute to specific binding properties with potential biological targets .

Nomenclature and Identification

Systematic Names and Synonyms

The compound is known by several names and synonyms, which are used in different contexts within scientific literature and chemical databases:

Name TypeDesignation
IUPAC Name(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride
Common Name(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride
Alternative Names(S)-3-Amino-6,7-dihydroxychroman-2-one hydrochloride; (S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride

This variety of nomenclature reflects the compound's structural complexity and the different systems used to name organic compounds .

Registry Numbers and Database Identifiers

Various databases and registration systems assign unique identifiers to this compound, facilitating its tracking and reference across scientific platforms:

Identifier TypeValue
CAS Registry Number30033-29-5
PubChem CID71313202
DSSTox Substance IDDTXSID20746993
WikidataQ82695788
Parent Compound CID71313203 ((3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one)

Pharmacological Context

Hydroxycoumarin Class Properties

As a member of the hydroxycoumarin class, (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride potentially shares some of the biological and pharmacological properties associated with this class of compounds. Hydroxycoumarins are known for their diverse pharmacological activities, which may include:

  • Antioxidant properties

  • Anti-inflammatory effects

  • Enzyme inhibition capabilities

  • Potential anticancer activities

  • Antimicrobial properties

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